4-(diethylamino)-N-(2-methylpropyl)benzamide
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Overview
Description
4-(diethylamino)-N-(2-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a diethylamino group and an N-(2-methylpropyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N-(2-methylpropyl)benzamide typically involves the reaction of 4-(diethylamino)benzoic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(diethylamino)benzoic acid
- N-(2-methylpropyl)benzamide
- 4-(dimethylamino)-N-(2-methylpropyl)benzamide
Uniqueness
4-(diethylamino)-N-(2-methylpropyl)benzamide is unique due to the presence of both the diethylamino and N-(2-methylpropyl) groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H24N2O |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
4-(diethylamino)-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C15H24N2O/c1-5-17(6-2)14-9-7-13(8-10-14)15(18)16-11-12(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,16,18) |
InChI Key |
MXXXAWQHSKXSEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NCC(C)C |
Origin of Product |
United States |
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